Synthesis Pathway of 6-Chloro-3-methyl-4-propylpyridazine: A Comprehensive Technical Guide
Synthesis Pathway of 6-Chloro-3-methyl-4-propylpyridazine: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
6-Chloro-3-methyl-4-propylpyridazine (CAS: 679405-99-3) is a highly versatile, commercially valuable heterocyclic building block[1]. In modern drug development, substituted pyridazines are frequently deployed as bioisosteres for phenyl and pyridine rings due to their favorable physicochemical properties, including improved aqueous solubility, reduced lipophilicity, and unique hydrogen-bonding capabilities.
The presence of the C6-chloro substituent provides an ideal synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or direct Nucleophilic Aromatic Substitution ( SNAr ). This whitepaper delineates a highly regioselective, de novo synthesis of the pyridazine core from acyclic precursors. By constructing the ring from the ground up, we bypass the regiochemical ambiguities associated with the direct alkylation of pre-formed pyridazine scaffolds.
Retrosynthetic Analysis & Pathway Design
The strategic disconnection of 6-chloro-3-methyl-4-propylpyridazine relies on the sequential deconstruction of the heteroaromatic system into stable, accessible aliphatic precursors.
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Deoxychlorination : The C-Cl bond is traced back to a cyclic amide (lactam) via a Vilsmeier-Haack-type deoxychlorination[2].
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Aromatization : The fully conjugated pyridazinone is derived from the oxidative dehydrogenation of a 4,5-dihydro-3(2H)-pyridazinone.
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Cyclocondensation : The dihydropyridazinone ring is disconnected via a retro-condensation to hydrazine and a γ -keto acid (3-propyl-4-oxopentanoic acid).
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C-C Bond Cleavage : The keto acid is traced back to ethyl acetoacetate via sequential enolate alkylations and decarboxylation[3].
Caption: Retrosynthetic disconnection of 6-Chloro-3-methyl-4-propylpyridazine.
Mechanistic Insights & Causality of Experimental Choices
Regiochemical Control: The IUPAC Numbering Causality
A critical structural question is why the target is named 6-chloro-3-methyl-4-propylpyridazine rather than 3-chloro-6-methyl-5-propylpyridazine. IUPAC nomenclature dictates that ring numbering must yield the lowest possible locant set for substituents.
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Numbering starting from the nitrogen nearest the methyl group yields locants 3,4,6 (3-methyl, 4-propyl, 6-chloro).
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Numbering from the opposite nitrogen yields locants 3,5,6 (3-chloro, 5-propyl, 6-methyl). Because the set {3,4,6} is lower than {3,5,6}, the correct structure places the propyl group adjacent to the methyl group (C4 and C3, respectively)[1]. To achieve this specific regiochemistry, the propyl group must be located at the α -position relative to the ketone in the acyclic precursor (3-propyl-4-oxopentanoic acid). Direct alkylation of 2-hexanone fails to provide this regiocontrol; therefore, a sequential β -keto ester alkylation strategy is mandatory.
Chlorination Mechanism
Phosphorus oxychloride ( POCl3 ) is utilized for the final halogenation[2]. The reaction is driven by the oxophilicity of phosphorus. The lactam oxygen of the pyridazinone attacks the phosphorus center, generating a highly electrophilic dichlorophosphate intermediate. The liberated chloride ion subsequently attacks the C6 position via an addition-elimination mechanism, restoring aromaticity and expelling the phosphate leaving group.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters, expected yields, and Critical Control Parameters (CCPs) necessary to maintain a self-validating workflow.
| Reaction Phase | Target Intermediate / Product | Reagents & Equivalents | Temp & Time | Expected Yield | Critical Control Parameter (CCP) |
| Alkylation 1 | Ethyl 2-propylacetoacetate | Ethyl acetoacetate (1.0), NaOEt (1.1), 1-Bromopropane (1.1) | 78°C, 4h | 85% | Maintain strictly anhydrous conditions to prevent premature ester hydrolysis. |
| Alkylation 2 | Diethyl 2-acetyl-2-propylsuccinate | NaOEt (1.1), Ethyl bromoacetate (1.1) | 78°C, 6h | 78% | Monitor via GC-MS to ensure complete consumption of the mono-alkylated intermediate. |
| Decarboxylation | 3-Propyl-4-oxopentanoic acid | 6M HCl (excess) | 100°C, 12h | 92% | Vigorous reflux is required to overcome the activation energy of thermal decarboxylation[3]. |
| Cyclization | 6-Methyl-5-propyl-4,5-dihydro-3(2H)-pyridazinone | Hydrazine hydrate (1.2), EtOH | 80°C, 3h | 88% | Slow addition of hydrazine is critical to prevent an exothermic runaway. |
| Oxidation | 6-Methyl-5-propylpyridazin-3(2H)-one | CuCl2 (2.0), MeCN | 80°C, 5h | 75% | Monitor conversion via TLC/LC-MS to prevent over-oxidation or ring degradation. |
| Chlorination | 6-Chloro-3-methyl-4-propylpyridazine | POCl3 (5.0) | 90°C, 4h | 80% | Quench carefully over ice-water to safely neutralize excess POCl3 [2]. |
Detailed Experimental Methodologies
Phase 1: Synthesis of 3-Propyl-4-oxopentanoic acid
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First Alkylation : To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add ethyl acetoacetate (1.0 eq) dropwise. Stir for 30 minutes, then add 1-bromopropane (1.1 eq). Reflux the mixture for 4 hours. Concentrate under reduced pressure, partition between water and ethyl acetate, and isolate ethyl 2-propylacetoacetate.
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Second Alkylation : Dissolve the intermediate in anhydrous ethanol containing sodium ethoxide (1.1 eq). Add ethyl bromoacetate (1.1 eq) dropwise. Reflux for 6 hours to yield diethyl 2-acetyl-2-propylsuccinate.
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Hydrolysis & Decarboxylation : Suspend the diester in 6M HCl and heat to a vigorous reflux (100°C) for 12 hours. The acidic conditions hydrolyze both esters, and the resulting β -keto acid spontaneously decarboxylates. Extract with dichloromethane to isolate 3-propyl-4-oxopentanoic acid[3].
Phase 2: Pyridazine Core Assembly
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Cyclocondensation : Dissolve 3-propyl-4-oxopentanoic acid (1.0 eq) in ethanol. Slowly add hydrazine hydrate (1.2 eq) at room temperature. Heat the mixture to reflux for 3 hours. The reaction proceeds via hydrazone formation followed by intramolecular amidation.
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Isolation : Cool to room temperature and remove the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate 6-methyl-5-propyl-4,5-dihydro-3(2H)-pyridazinone.
Phase 3: Aromatization and Halogenation
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Oxidative Dehydrogenation : Dissolve the dihydropyridazinone (1.0 eq) in acetonitrile. Add anhydrous Copper(II) chloride (2.0 eq) and heat to 80°C for 5 hours. Filter the mixture through a Celite pad to remove copper salts, and concentrate the filtrate to afford 6-methyl-5-propylpyridazin-3(2H)-one.
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Deoxychlorination : Suspend the pyridazinone (1.0 eq) in neat POCl3 (5.0 eq). Heat the mixture to 90°C for 4 hours under an inert atmosphere.
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Purification : Cool the mixture and meticulously pour it over crushed ice to quench the excess POCl3 . Neutralize the aqueous phase with saturated NaHCO3 to pH 7-8. Extract with dichloromethane, dry over Na2SO4 , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 6-chloro-3-methyl-4-propylpyridazine[2].
Caption: Step-by-step forward synthesis workflow and key reagent conditions.
In-Process Quality Control (IPQC) & Structural Validation
To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:
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Post-Decarboxylation (IR/MS) : Confirm the disappearance of the ester carbonyl stretch (~1740 cm−1 ) and the appearance of a broad carboxylic acid O-H stretch. LC-MS must show the[M-H]- ion for 3-propyl-4-oxopentanoic acid (m/z 157.1)[3].
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Post-Cyclization (LC-MS) : Confirm the loss of water (mass shift of -18 Da relative to the uncyclized hydrazone).
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Final Product Regiochemistry ( 1H -NMR NOESY) : The definitive proof of regiochemistry relies on 2D NMR. The isolated aromatic proton at C5 will exhibit strong Nuclear Overhauser Effect (NOE) correlations with the methylene protons of the C4-propyl group, confirming the spatial proximity required by the 6-chloro-3-methyl-4-propylpyridazine structure.
References
- AA Blocks. "Product Index: 6-Chloro-3-methyl-4-propylpyridazine (CAS 679405-99-3)". aablocks.com.
- Heterocyclic Chemistry. "Ring Synthesis of Aromatic Heterocycles". nzdr.ru.
- Benchchem.
- Google Patents. "WO2023031285A1 - Process for the production of levulinic acid and derivatives thereof". google.com.
